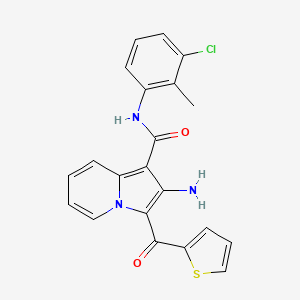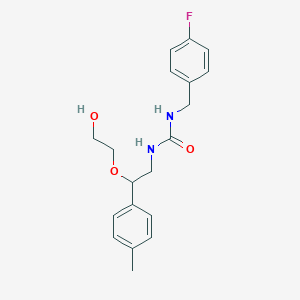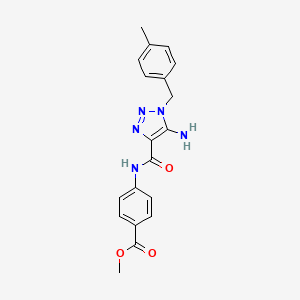![molecular formula C29H34N6O3 B2885055 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902931-49-1](/img/no-structure.png)
1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C29H34N6O3 and its molecular weight is 514.63. The purity is usually 95%.
BenchChem offers high-quality 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimalarial Agent Development
Research has focused on developing quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones as promising antimalarial agents. The leader compound in this category has undergone extensive quality control procedure development, including solubility, identification, impurities, and assay methods, indicating its potential as a significant antimalarial drug candidate (Danylchenko et al., 2018).
Synthesis and Antimicrobial Activity
Novel synthesis methods have been developed for [1,2,4]triazoloquinazolin-9(1H)-ones and their derivatives, showing good yields and demonstrating potential for further pharmacological exploration. For example, the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlight the compound's potential in developing new antimicrobial agents. Some synthesized compounds exhibited good to moderate activities against test microorganisms, indicating their relevance in addressing bacterial and fungal infections (Bektaş et al., 2007).
Molecular Rearrangements and Chemical Synthesis
Molecular modeling and synthesis studies have also focused on derivatives as potential α1-adrenoceptor antagonists. The compounds have been tested for in vivo hypotensive activity and showed significant potential, demonstrating the utility of these derivatives in the development of cardiovascular drugs (Abou-Seri et al., 2011).
Antihistaminic Activity
The development of novel 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones and their evaluation for H1-antihistaminic activity have been reported. These compounds, particularly 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, showed potent antihistaminic activity with minimal sedative effects, making them potential candidates for new H1-antihistamines (Gobinath et al., 2015).
Antihypertensive Activity
Synthesis and evaluation of novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones have shown significant antihypertensive activity in spontaneously hypertensive rats (SHR). This research indicates the potential of these compounds in developing antihypertensive medications (Alagarsamy & Pathak, 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a piperazine derivative with a triazoloquinazolinone derivative. The piperazine derivative is first acetylated and then reacted with a ketone to form an enamine. The enamine is then reacted with the triazoloquinazolinone derivative to form the final product.", "Starting Materials": [ "4-acetylphenyl", "piperazine", "3-methylbutylamine", "ethyl acetoacetate", "hydrazine hydrate", "sodium ethoxide", "acetic anhydride", "sodium hydroxide", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Acetylation of piperazine with acetic anhydride and sodium acetate", "Reaction of acetylated piperazine with ethyl acetoacetate and sodium ethoxide to form enamine", "Reaction of enamine with hydrazine hydrate to form triazoloquinazolinone derivative", "Reaction of triazoloquinazolinone derivative with 4-acetylphenylpiperazine enamine to form final product" ] } | |
CAS番号 |
902931-49-1 |
製品名 |
1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
分子式 |
C29H34N6O3 |
分子量 |
514.63 |
IUPAC名 |
1-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C29H34N6O3/c1-20(2)14-15-34-28(38)24-6-4-5-7-25(24)35-26(30-31-29(34)35)12-13-27(37)33-18-16-32(17-19-33)23-10-8-22(9-11-23)21(3)36/h4-11,20H,12-19H2,1-3H3 |
SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



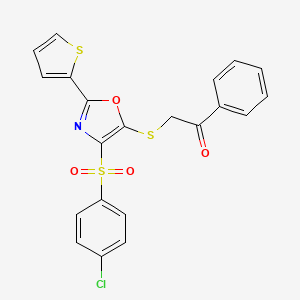


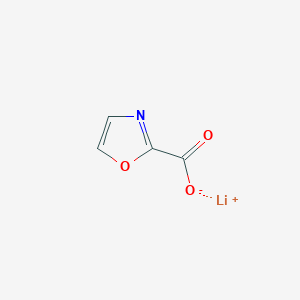
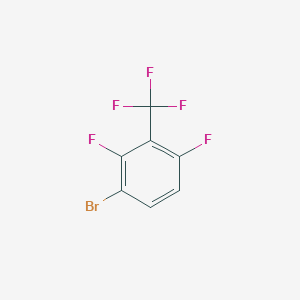
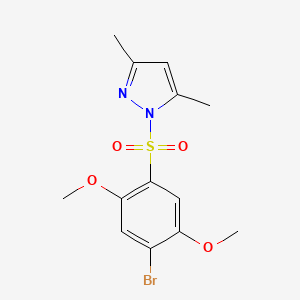
![[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2884983.png)

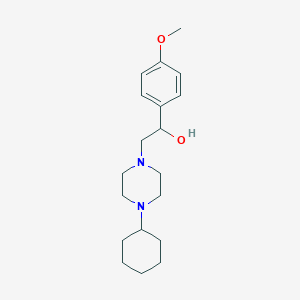
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2884986.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2884987.png)
